molecular formula C16H25N3O4 B2629234 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1097865-31-0

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid

Cat. No. B2629234
CAS RN: 1097865-31-0
M. Wt: 323.393
InChI Key: VJOMWTIEGOSYMI-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, also known as DMAPA-MO, is a chemical compound that belongs to the class of N-acyl amino acid derivatives. It is a synthetic molecule that has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry.

Scientific Research Applications

Plant Betalains: Chemistry and Biochemistry

Betalains are pigments derived from betalamic acid, structurally related through the involvement of amino acid derivatives in their biosynthesis. They have been identified in certain plant families and exhibit significant chemosystematic markers. Betalains' synthesis from amino acids highlights their importance in plant biology and potential applications in natural dye production and food industry due to their safety and antioxidant properties (Khan & Giridhar, 2015).

Pharmacological Potential of Amino Acid Derivatives

Amino acid derivatives such as 4′-geranyloxyferulic acid (GOFA) demonstrate significant anti-inflammatory and anti-tumor properties. The research on GOFA, extracted from plant sources, underscores the therapeutic potential of amino acid derivatives in developing treatments for various diseases, including cancer and inflammation (Epifano et al., 2015).

Application in Peptide Studies

The study and application of unnatural amino acids like TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptides offer insights into peptide structure and function. This research area is crucial for understanding peptide interactions with biological membranes, providing a foundation for drug design and development based on peptide and amino acid derivatives (Schreier et al., 2012).

properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-19(2)10-4-9-17-14(16(21)22)11-15(20)18-12-5-7-13(23-3)8-6-12/h5-8,14,17H,4,9-11H2,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMWTIEGOSYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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